4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid
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Overview
Description
4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is a specialized organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a thiomorpholine-4-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid typically involves multiple steps, starting with the preparation of the thiomorpholine-4-carbonyl chloride intermediate. This intermediate is then reacted with a phenylboronic acid derivative under controlled conditions to introduce the boronic acid group. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Borates: Resulting from further oxidation of boronic esters.
Substituted Derivatives: Various functional groups can replace the methoxy group, leading to a range of substituted phenylboronic acids.
Scientific Research Applications
Chemistry: In chemistry, 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is valuable for forming carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology: In biological research, this compound can be used as a probe for studying enzyme activities, particularly those involving boronic acid interactions. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its boronic acid group can interact with biological targets, making it useful in drug design and discovery.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which are common in biological systems. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or drug-target interactions.
Comparison with Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: Similar structure but with a morpholine group instead of thiomorpholine.
Phenylboronic acid: Basic structure without additional substituents.
Uniqueness: 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is unique due to the presence of the thiomorpholine-4-carbonyl group, which imparts distinct chemical properties compared to its morpholine analog
Properties
IUPAC Name |
[2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSIEFRAROFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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